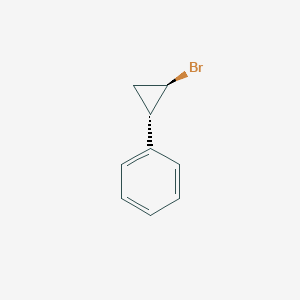

trans-1-Bromo-2-phenylcyclopropane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trans-1-Bromo-2-phenylcyclopropane is an organic compound with the molecular formula C9H9Br . It is a brominated derivative of cyclopropane, where a phenyl group and a bromine atom are attached to adjacent carbon atoms in the cyclopropane ring .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a three-membered cyclopropane ring, with a phenyl group and a bromine atom attached to adjacent carbon atoms . The term ‘trans’ in the name indicates that these two groups are on opposite sides of the cyclopropane ring . Detailed structural parameters such as bond lengths and angles would require further computational or experimental studies.Aplicaciones Científicas De Investigación

Chemical Synthesis and Structure Analysis

- The compound has been used in the dimerization of 1-bromo-2-phenylcyclopropanecarbonyl chloride, leading to the formation of anti-trans-1,6-diphenyldispiro[2.1.2.1]octane-4,8-dione. This reaction's outcome was confirmed through X-ray structure analysis, showcasing the compound's utility in complex chemical synthesis processes (Voss, Röske, & Adiwidjaja, 2019).

Spectroscopic Studies

- In spectroscopic research, the cis and trans isomers of 1-methyl-2-phenylcyclopropane (related to trans-1-bromo-2-phenylcyclopropane) were studied using resonant two-photon ionization. This study provided insights into the electronic structures and conformational characteristics of these molecules (Hamza & Cable, 2012).

Biological Evaluation

- Bromophenol derivatives with a cyclopropyl moiety, like this compound, were synthesized and evaluated biologically. These derivatives showed potential as inhibitors of certain enzymes, suggesting applications in the treatment of diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Development of Chiral Cyclopropane Units

- The molecule has been instrumental in developing chiral cyclopropane units used as intermediates for synthesizing biologically active compounds. This highlights its role in creating restricted conformations to enhance activity and investigate bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).

Advanced Organic Reactions

- Several advanced organic reactions involving cyclopropane derivatives have been explored. For instance, reactions leading to furan formation, cycloaddition processes, and transformations into different molecular structures all point to the versatility of this compound and related compounds in organic chemistry (Lee et al., 2004).

Mecanismo De Acción

Target of Action

Trans-1-Bromo-2-phenylcyclopropane is a complex organic compoundSimilar compounds are known to interact with various enzymes and receptors in the body, influencing biochemical pathways .

Mode of Action

It’s known that brominated cyclopropane compounds can undergo elimination reactions . In the case of trans-1-bromo-2-phenylcyclopentane, treatment with ethanolic KOH gives an alkene . This suggests that this compound might also undergo similar reactions, leading to changes in the molecular structure.

Biochemical Pathways

Brominated compounds are known to participate in various biochemical reactions, including elimination and substitution reactions . These reactions can influence various biochemical pathways, leading to downstream effects.

Pharmacokinetics

Similar compounds are known to have varying degrees of bioavailability depending on their chemical structure and the physiological conditions .

Result of Action

Similar compounds are known to cause various cellular changes, including alterations in enzyme activity and cellular signaling pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and stability . For instance, the reduction of similar compounds with a large excess of neat triphenyltin hydride at temperatures as low as 40° gives complete configurational equilibration before reduction can occur .

Propiedades

IUPAC Name |

[(1S,2R)-2-bromocyclopropyl]benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITYLOQJUHFLPM-DTWKUNHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1Br)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1Br)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32523-77-6 |

Source

|

| Record name | rac-[(1R,2S)-2-bromocyclopropyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2451570.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2451572.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2451575.png)

![Ethyl 2-({5-[(4-chloroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate](/img/structure/B2451576.png)

![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-methoxybenzoate](/img/structure/B2451582.png)

![methyl 7-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2451588.png)

![3-O-Tert-butyl 7-O-methyl 9-amino-3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B2451591.png)